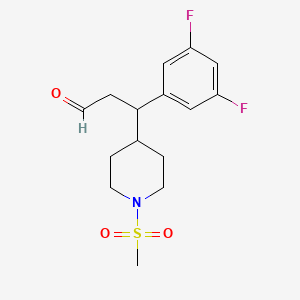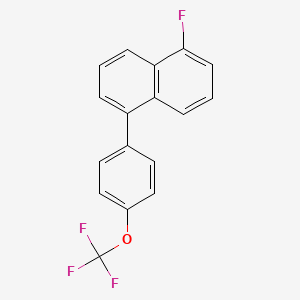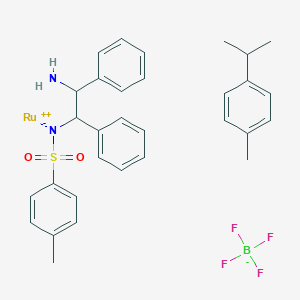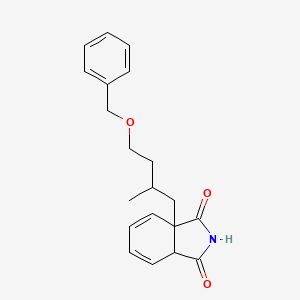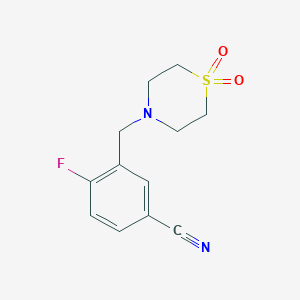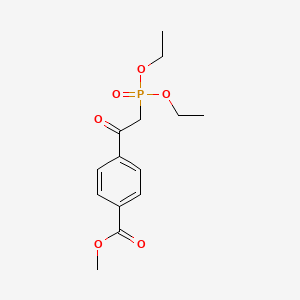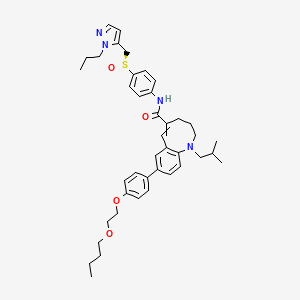
Tak-652;tbr-652
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cenicriviroc is a novel pharmaceutical compound that functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5). It has been investigated for its potential therapeutic applications in treating conditions such as HIV infection and non-alcoholic steatohepatitis (NASH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cenicriviroc involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzazocine ring system, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of cenicriviroc follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Cenicriviroc undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of cenicriviroc, which can be further modified to enhance its pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study the interactions of chemokine receptors and their antagonists.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for treating HIV infection, NASH, and other inflammatory conditions.
Mechanism of Action
Cenicriviroc exerts its effects by binding to and inhibiting the CCR2 and CCR5 receptors. This prevents the interaction between these receptors and their ligands, thereby blocking the signaling pathways involved in inflammation and immune response. The inhibition of CCR2 and CCR5 also prevents the entry of HIV into human cells, making cenicriviroc a potential therapeutic agent for HIV infection .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV infection.
CCX140-B: A CCR2 antagonist investigated for its potential in treating inflammatory conditions.
BMS-813160: A dual CCR2/CCR5 antagonist similar to cenicriviroc
Uniqueness of Cenicriviroc
Cenicriviroc’s dual antagonistic action on both CCR2 and CCR5 receptors sets it apart from other similar compounds.
Properties
Molecular Formula |
C41H52N4O4S |
|---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(2-propylpyrazol-3-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |
InChI |
InChI=1S/C41H52N4O4S/c1-5-7-24-48-25-26-49-38-15-10-32(11-16-38)33-12-19-40-35(27-33)28-34(9-8-23-44(40)29-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)30-37-20-21-42-45(37)22-6-2/h10-21,27-28,31H,5-9,22-26,29-30H2,1-4H3,(H,43,46)/t50-/m0/s1 |
InChI Key |
QFAQIVYXMJVGNT-DPDRHGIRSA-N |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CC=NN5CCC)CC(C)C |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CC=NN5CCC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol](/img/structure/B14790257.png)
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14790269.png)
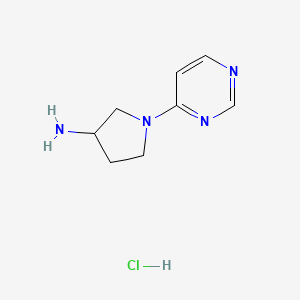
![(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B14790290.png)
![4-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B14790298.png)
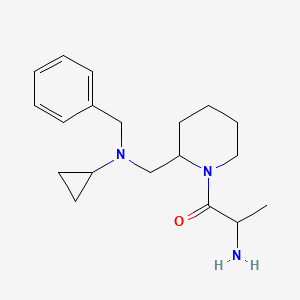
![Methyl 5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate](/img/structure/B14790308.png)
